![molecular formula C14H20N2O2 B1381361 (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate CAS No. 1290191-65-9](/img/structure/B1381361.png)
(2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate
Overview
Description
(2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate, abbreviated as (2R,5S)-BAMP, is an important organic compound found in nature and used in many scientific research applications. It is a derivative of piperidine and is used for its unique properties as a chiral compound. It is used in the synthesis of various compounds, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Asymmetric Synthesis and Enantioselective Catalysis
The asymmetric synthesis of stereoisomers, including compounds structurally related to (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate, has been explored for their potential in creating enantioselectively active molecules. Such synthetic strategies are fundamental in the development of pharmaceuticals, where the control of stereochemistry can significantly impact the efficacy and safety of a drug. For instance, the synthesis of various amino acid derivatives through asymmetric methods offers a pathway to novel compounds with potential biological activities (Urones et al., 2004).
Antibacterial Activity
Research has also been conducted on compounds incorporating elements of the structure found in (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate, focusing on their antibacterial properties. For example, derivatives of 1,3,4-oxadiazole and piperidine functionalities have been synthesized and shown to exhibit valuable antibacterial effects. This underscores the potential for compounds with similar backbones to serve as templates for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Novel Ligand Synthesis for Enantioselective Catalysis
The creation of novel ligands for catalytic applications is another area of interest. By manipulating the stereochemistry of piperidine-based compounds, researchers have developed chiral ligands that influence the outcome of catalytic reactions, such as the asymmetric addition of diethylzinc to benzaldehyde. These studies contribute to the broader field of asymmetric synthesis, providing tools to achieve high enantiomeric excesses in various synthetic transformations (Alvarez-Ibarra et al., 2010).
Bacterial Kinetic Resolution and Synthesis of Non-Natural Amino Acids
The use of bacterial processes for the kinetic resolution of compounds and their subsequent transformation into enantiopure non-natural amino acids and vic-diamines has been demonstrated. Such methodologies allow for the efficient production of enantiomerically pure substances from racemic mixtures, highlighting the utility of biocatalysis in the synthesis of complex organic molecules (Morán-Ramallal et al., 2007).
Conjugate Addition Reactions
Research into the conjugate addition reactions of amines to various substrates reveals the versatility of piperidine derivatives in synthesizing complex organic structures. These reactions are crucial in building molecular complexity and introducing nitrogen-containing functional groups, essential for the development of pharmacologically active compounds (Saint-Fuscien & Dodd, 2000).
properties
IUPAC Name |
benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAMUJIXBCKIH-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180570 | |
Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate | |
CAS RN |
1290191-65-9 | |
Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.